![molecular formula C20H24N2O3 B5650174 4-{1-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5650174.png)
4-{1-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For compounds similar to the one , hybrid systems containing pharmacophoric fragments can be synthesized through reactions involving nitrogenous bases, such as piperidine, in the presence of other reactants. The process may involve the formation of condensed structures followed by aromatization or other transformations (Ivanova et al., 2019).
Molecular Structure Analysis
The molecular and crystal structures of compounds can be determined through X-ray diffraction analysis. For related compounds, studies have shown that molecules can possess considerable conformational flexibility, allowing for an extended network of intramolecular and intermolecular hydrogen bonds. This flexibility plays a crucial role in the packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can lead to the formation of various products depending on the reactants and conditions. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with certain reagents can yield 4H-pyrano[3,2-c]pyridines or other heterocyclic systems. These reactions highlight the reactivity and versatility of pyridone derivatives in forming fused systems (Mekheimer et al., 1997).
Physical Properties Analysis
The physical properties of organic compounds, including solubility, melting point, and crystallinity, are influenced by their molecular structure. Hydrogen bonding, for example, can significantly affect the solubility and melting points of compounds. Studies on related compounds have shown that hydrogen bonding plays a vital role in the molecular association and crystal packing, affecting the physical properties (Lemmerer & Bourne, 2012).
Chemical Properties Analysis
The chemical properties of organic compounds, such as acidity, basicity, and reactivity, are determined by their functional groups. Benzoic acid derivatives, for example, exhibit specific reactivity patterns due to the presence of the carboxylic acid group. Studies on similar compounds have explored their reactivity in various chemical reactions, shedding light on the chemical behavior of complex organic molecules (Remy et al., 1983).
properties
IUPAC Name |
4-[1-[(4-acetyl-1-methylpyrrol-2-yl)methyl]piperidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14(23)18-10-19(21(2)11-18)13-22-9-3-4-17(12-22)15-5-7-16(8-6-15)20(24)25/h5-8,10-11,17H,3-4,9,12-13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBHBGBQGUILTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)CN2CCCC(C2)C3=CC=C(C=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-yl}benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.